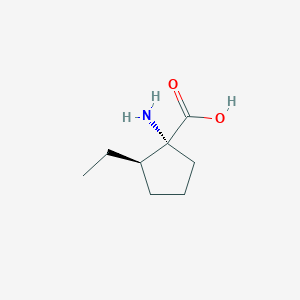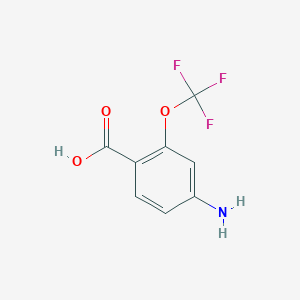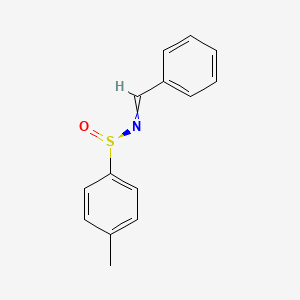
N-Benzylidene-4-methylbenzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-4-methylbenzene-1-sulfinamide is an organosulfur compound characterized by the presence of a sulfinamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-methylbenzene-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfinamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Benzylidene-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-Benzylidene-4-methylbenzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzylidene-4-methylbenzene-1-sulfinamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Sulfonamides: Known for their antibacterial properties.
Sulfinamides: Structurally similar but with different oxidation states.
Uniqueness: N-Benzylidene-4-methylbenzene-1-sulfinamide is unique due to its specific structural features and the presence of both benzylidene and sulfinamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
174590-05-7 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
(R)-N-benzylidene-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/t17-/m1/s1 |
InChI Key |
DXUXJHYSHVJFKY-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)N=CC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


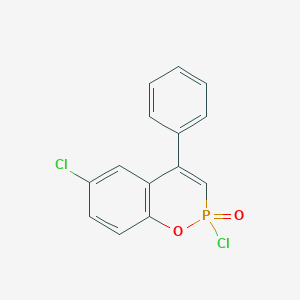
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
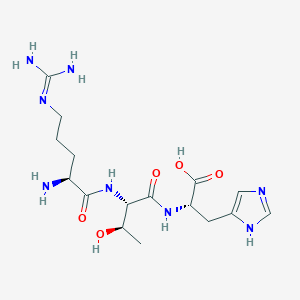
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
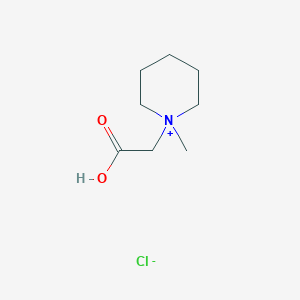


![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
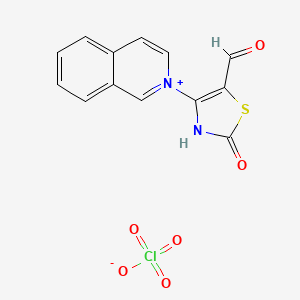
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
